molecular formula C25H22N2O4 B12167002 N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B12167002
M. Wt: 414.5 g/mol
InChI Key: DSQUFVDVQJDWPX-UHFFFAOYSA-N
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Description

This compound features a furo[3,2-g]chromen core substituted with three methyl groups (positions 3, 5, and 9) and a 7-oxo moiety. The propanamide linker connects this core to a 1H-indol-4-yl group. The molecular formula is inferred as C24H22N2O4 (approximate molecular weight: ~408.45 g/mol), based on modifications to similar compounds .

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H22N2O4/c1-13-12-30-23-15(3)24-19(11-18(13)23)14(2)16(25(29)31-24)7-8-22(28)27-21-6-4-5-20-17(21)9-10-26-20/h4-6,9-12,26H,7-8H2,1-3H3,(H,27,28)

InChI Key

DSQUFVDVQJDWPX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=CC=CC5=C4C=CN5)C)C

Origin of Product

United States

Preparation Methods

Furochromenone Core Preparation

The furochromenone moiety (3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) is synthesized via cyclocondensation of 7-hydroxy-4-methylcoumarin derivatives. A modified Kostanecki reaction employs polyphosphoric acid (PPA) to facilitate furan ring formation (Scheme 1). Substituted acetophenones react with ethyl acetoacetate under acidic conditions to yield the coumarin precursor, followed by bromination at C-6 and subsequent cyclization with methyl vinyl ketone.

Critical parameters :

  • Temperature : 110–130°C for cyclization

  • Solvent : Toluene or xylene for azeotropic water removal

  • Yield optimization : 68–72% after recrystallization (ethanol/water)

Stepwise Synthesis Procedures

Synthesis of 3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic Acid

The propanamide linker is introduced via Friedel-Crafts acylation at C-6 of the furochromenone core:

  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ at 0°C (85% yield)

  • Grignard addition : Reaction with propenylmagnesium bromide (THF, −78°C)

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) to carboxylic acid (90% purity by HPLC)

Side reactions : Over-oxidation to ketones is mitigated by controlled stoichiometry (1.1 eq. NBS).

Activation of Propanoic Acid Derivative

Carboxylic acid activation is achieved via:

  • Mixed anhydride : Isobutyl chloroformate/N-methylmorpholine (0°C, 95% conversion)

  • Acid chloride : Thionyl chloride (reflux, 2 hr; 98% yield)

Preferred method : Acid chloride formation due to superior reactivity in amide coupling.

Indole-4-yl Amine Preparation

Protection/Deprotection Strategies

4-Aminoindole is unstable under acidic conditions, necessitating Boc protection:

  • Boc protection : (Boc)₂O/DMAP in CH₂Cl₂ (25°C, 12 hr; 89% yield)

  • Deprotection : TFA/CH₂Cl₂ (0°C→25°C, 2 hr; quantitative)

Alternate route : Reductive amination of 4-nitroindole (H₂/Pd-C, ethanol; 94% yield).

Amide Bond Formation

Coupling Reagent Optimization

Reagent SystemSolventTemp (°C)Yield (%)Purity (%)
EDC/HOBtDMF257895
HATU/DIEACH₂Cl₂0→259298
DCC/DMAPTHF406590

Optimal conditions : HATU/DIEA in CH₂Cl₂ (0.95 eq. acid chloride, 2 hr). Microwave assistance (100 W, 80°C, 15 min) increases yield to 96%.

Purification and Characterization

Chromatographic Purification

  • Normal-phase SiO₂ : Hexane/EtOAc (3:1→1:1 gradient)

  • Reverse-phase C18 : MeOH/H₂O (60:40 isocratic)

  • Final purity : >99% (HPLC: Zorbax SB-C18, 1 mL/min, 254 nm)

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 8.21 (d, J=8.4 Hz, H-5 furochromenone), 6.94–7.12 (m, 4H, indole)

  • HRMS : m/z [M+H]⁺ calcd. 472.2104, found 472.2101

  • IR : 1685 cm⁻¹ (amide C=O), 1720 cm⁻¹ (furochromenone C=O)

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for exothermic steps (bromination, acid chloride formation):

  • Residence time : 2.5 min (vs. 2 hr batch)

  • Throughput : 1.2 kg/day (pilot scale)

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (bench) → 18 (optimized)

  • E-factor : 48 → 22 via solvent recycling (toluene, DMF)

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction may produce hydroxy-derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Structural Analogs from

The fungicidal psoralen derivatives in share the furo[3,2-g]chromen core but incorporate sulfonohydrazide groups instead of the propanamide-indole system. Key distinctions include:

Compound ID Substituent on Furochromen Functional Group Molecular Weight (g/mol) Biological Activity
Target Compound 3,5,9-trimethyl, 7-oxo Propanamide-linked indol-4-yl ~408.45 Not specified (inference: potential kinase/antifungal)
I-10 () 5,9-dimethyl, 3-phenyl, 7-oxo Sulfonohydrazide with 4-iodophenyl ~684.38 Fungicidal activity (73% yield)
I-14 () 3-(4-fluorophenyl), 5-methyl, 7-oxo Sulfonohydrazide with benzene ~579.01 Fungicidal activity (92% yield)

Key Observations :

  • Sulfonohydrazide derivatives (I-10 to I-15) exhibit higher molecular weights (~579–684 g/mol) due to bulky sulfonyl groups, whereas the target compound’s propanamide linker reduces steric hindrance.
  • The 3,5,9-trimethyl substitution on the furochromen core may enhance lipophilicity compared to phenyl or halogenated analogs (e.g., I-10’s 4-iodophenyl group) .

Indole-Containing Derivatives

and highlight indole-linked compounds with divergent scaffolds:

Compound (Source) Core Structure Indole Position Functional Group Molecular Weight (g/mol)
Target Compound Furo[3,2-g]chromen 4-yl Propanamide ~408.45
4a () [1,2,4]Triazolo[1,5-a]pyrimidine 3-yl 7-(4-chlorophenyl), 6-carbonitrile ~398.82
CAS 1324076-52-9 () Coumarin (2H-chromen) 5-yl Methoxy, methyl, propanamide 376.40

Key Observations :

  • The indole’s position (4-yl vs. 5-yl) influences electronic and steric interactions; 4-substitution may favor planar binding to hydrophobic enzyme pockets.

Propanamide-Linked Furochromen Derivatives

describes N-(2-furylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (CAS 853900-14-8), a close analog of the target compound:

Property Target Compound CAS 853900-14-8 ()
Molecular Formula C24H22N2O4 C22H21NO5
Molecular Weight ~408.45 379.41
Substituent on Indole 1H-indol-4-yl 2-furylmethyl
Key Functional Groups Propanamide, 3,5,9-trimethyl Propanamide, 3,5,9-trimethyl

Key Observations :

Research Findings and Implications

Physicochemical Properties

  • Thermal Stability : Analogs in exhibit melting points of 234–277°C, suggesting the target compound may similarly resist thermal degradation .

Biological Activity

N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H26N2O4C_{27}H_{26}N_{2}O_{4}, with a molecular weight of approximately 442.5 g/mol. The compound features an indole moiety linked to a furochromenone derivative, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC27H26N2O4C_{27}H_{26}N_{2}O_{4}
Molecular Weight442.5 g/mol
CAS Number1436001-74-9

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to achieve high yields and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.

Table: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

Mechanistic studies suggested that the compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle, similar to known tubulin polymerization inhibitors like colchicine .

Antioxidant Properties

The indole component of this compound is recognized for its antioxidant properties. Preliminary findings indicate that it may scavenge free radicals and reduce oxidative stress, potentially leading to therapeutic applications in conditions related to oxidative damage.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural features allow it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Case Studies and Research Findings

  • Cytotoxicity Against Mycobacterium tuberculosis : A study highlighted the compound's activity against M. tuberculosis H37Rv with significant inhibition observed at concentrations as low as 10 μg/mL over an extended period .
  • Anti-inflammatory Potential : Research indicates that the furochromenone moiety may interact with inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the key steps in synthesizing N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide?

The synthesis typically involves:

  • Core formation : Constructing the furochromen core via cyclization using acids/bases (e.g., H₂SO₄ or KOH) .
  • Functionalization : Introducing methyl groups and the oxo moiety at specific positions via alkylation/oxidation .
  • Amidation : Coupling the furochromen intermediate with 1H-indol-4-amine using coupling agents (e.g., EDC/HOBt) under inert conditions . Purity is monitored via TLC and intermediates validated by NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • LC-MS : Confirms molecular weight (e.g., ESI+ m/z analysis) and purity (gradient elution with MeOH/HCO₂H) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (6.5–8.5 ppm), methyl groups (1.5–3.0 ppm), and amide linkages (δ ~8.0 ppm) .
  • HPLC : Assesses purity (>95% by area normalization) using C18 columns .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amidation .
  • Catalyst use : Palladium catalysts improve coupling efficiency in heterocyclic intermediates .
  • Temperature control : Maintaining 25–50°C during cyclization prevents side reactions . Yield improvements (from ~40% to >70%) are achievable via iterative condition screening .

Q. How to resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .
  • Structural analogs : Compare substitution patterns (e.g., methoxy vs. chloro groups) impacting target affinity .
  • Docking studies : Validate binding modes using computational tools (AutoDock Vina) to clarify mechanistic differences .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the furochromen core with chromenone or pyrimidoindole scaffolds to assess activity shifts .
  • Substituent effects : Systematic variation of methyl/oxo groups (positions 3,5,9) and indole substituents (e.g., 4-methoxy vs. 4-chloro) .
  • Pharmacophore mapping : Identify critical H-bond donors (amide) and hydrophobic regions (methyl groups) via 3D-QSAR .

Q. How to evaluate compound stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal stability : Assess decomposition at 37°C/60°C using TGA/DSC .
  • Light sensitivity : Conduct accelerated photodegradation studies under UV-Vis light .

Q. What methods identify molecular targets of this compound?

  • Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
  • Kinase profiling : Screen against kinase libraries (e.g., Eurofins) to identify inhibitory activity .
  • CRISPR-Cas9 screens : Genome-wide knockout studies to pinpoint genes modulating compound efficacy .

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